molecular formula C10H15NO3 B14477649 Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate CAS No. 67800-68-4

Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate

Katalognummer: B14477649
CAS-Nummer: 67800-68-4
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: LZAMGHNQDIVDLV-HTQZYQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound that belongs to the class of pyrrolizine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrrolizine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an appropriate amine with an ester, followed by cyclization to form the pyrrolizine ring system. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl (1R,7aR)-3-oxohexahydro-1H-pyrrolizine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

67800-68-4

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

ethyl (1R,8R)-3-oxo-1,2,5,6,7,8-hexahydropyrrolizine-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)7-6-9(12)11-5-3-4-8(7)11/h7-8H,2-6H2,1H3/t7-,8-/m1/s1

InChI-Schlüssel

LZAMGHNQDIVDLV-HTQZYQBOSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CC(=O)N2[C@@H]1CCC2

Kanonische SMILES

CCOC(=O)C1CC(=O)N2C1CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.